![molecular formula C10H10N2S B1268747 5-(P-tolyl)thiazol-2-amine CAS No. 73040-54-7](/img/structure/B1268747.png)
5-(P-tolyl)thiazol-2-amine
Overview
Description
5-(P-tolyl)thiazol-2-amine is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.26 . It is also known by other names such as 2-Amino-5-(p-tolyl)thiazole and 5-(4-Methylphenyl)-2-thiazolamine . The compound appears as a light yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of 5-(P-tolyl)thiazol-2-amine involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of a larger class of reactions known as click chemistry, which are characterized by their efficiency and versatility .Molecular Structure Analysis
The molecular structure of 5-(P-tolyl)thiazol-2-amine has been analyzed using experimental methods such as X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations .Physical And Chemical Properties Analysis
5-(P-tolyl)thiazol-2-amine is a solid at 20 degrees Celsius . The compound is sensitive to air and should be stored under inert gas .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties. The presence of the thiazole ring in 5-(P-tolyl)thiazol-2-amine suggests potential applications in neutralizing free radicals and protecting cells from oxidative stress. This can be particularly beneficial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders .
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities5-(P-tolyl)thiazol-2-amine could be explored for its efficacy in reducing pain and inflammation, potentially leading to new therapeutic agents for conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Applications
The thiazole moiety is a common feature in many antimicrobial and antifungal drugs. Research into 5-(P-tolyl)thiazol-2-amine could uncover new applications in combating bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Antiviral Applications
Thiazole derivatives have been studied for their anti-HIV activity. The structural features of 5-(P-tolyl)thiazol-2-amine make it a candidate for the development of new antiviral drugs that could inhibit viral replication and transmission .
Antitumor and Cytotoxic Applications
Studies have indicated that certain thiazole derivatives exhibit potent antitumor and cytotoxic effects5-(P-tolyl)thiazol-2-amine could be investigated for its potential to act as an antineoplastic agent, offering a new avenue for cancer treatment .
Neuroprotective Applications
The neuroprotective potential of thiazole compounds has been an area of interest5-(P-tolyl)thiazol-2-amine may have applications in protecting neuronal cells and could contribute to the treatment of neurodegenerative diseases by preventing neuron damage .
Antihypertensive Applications
Thiazole derivatives have shown promise in antihypertensive activity. The exploration of 5-(P-tolyl)thiazol-2-amine in this field could lead to the development of new blood pressure-lowering medications, which could be beneficial for patients with hypertension .
Antischizophrenia Applications
There is evidence to suggest that thiazole derivatives can have antischizophrenia activity. Investigating 5-(P-tolyl)thiazol-2-amine for its potential effects on neurotransmitter systems could provide insights into new treatments for schizophrenia .
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 5-(P-tolyl)thiazol-2-amine.
Result of Action
2-aminothiazole derivatives have been found to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Action Environment
It’s known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . These properties could influence the compound’s action, efficacy, and stability in different environments.
Safety and Hazards
properties
IUPAC Name |
5-(4-methylphenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKUJCHFMAMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359370 | |
Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(P-tolyl)thiazol-2-amine | |
CAS RN |
73040-54-7 | |
Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.